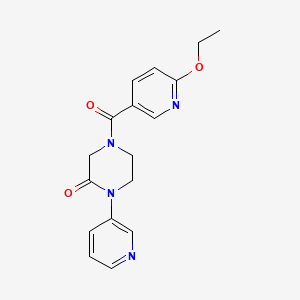

4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(6-ethoxypyridine-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-2-24-15-6-5-13(10-19-15)17(23)20-8-9-21(16(22)12-20)14-4-3-7-18-11-14/h3-7,10-11H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGLEURWAATOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{15}H_{18}N_{4}O_{2}

- Molecular Weight : 286.33 g/mol

- Key Functional Groups :

- Piperazine ring

- Pyridine moieties

- Carbonyl group

Pharmacological Properties

- Antidepressant Activity :

- Acetylcholinesterase Inhibition :

- Anticancer Activity :

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is significantly influenced by their structural characteristics. Key observations include:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of electron-withdrawing groups | Enhances potency against cancer cells |

| Substituents on the piperazine ring | Modulates binding affinity to target enzymes |

| Carbonyl and ethoxy groups | Influence solubility and bioavailability |

Study 1: Antidepressant Effects

A study exploring various piperazine derivatives for antidepressant activity found that modifications to the pyridine ring significantly affected their efficacy. The compound under review demonstrated a notable increase in serotonin reuptake inhibition compared to its analogs, suggesting its potential as a candidate for further development in treating mood disorders .

Study 2: Acetylcholinesterase Inhibition

In a virtual screening study targeting acetylcholinesterase, several piperazine derivatives were evaluated. The compound exhibited competitive inhibition with a calculated IC50 value comparable to known inhibitors, indicating its potential utility in treating Alzheimer's disease .

Study 3: Anticancer Activity

Research conducted on various piperazine derivatives revealed that the compound showed significant cytotoxicity against breast cancer cell lines (MCF7) with an IC50 value of 15 µM. Mechanistic studies suggested that this activity was mediated through apoptosis induction via caspase activation pathways .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure:

- Molecular Formula : C_{17}H_{20}N_{4}O_{3}

- Molecular Weight : 324.37 g/mol

The structure features a piperazine core substituted with a pyridine and an ethoxypyridine moiety, contributing to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 4-(6-Ethoxypyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Study : A study published in Cancer Research demonstrated that a related piperazine compound effectively reduced tumor size in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural characteristics allow it to interact with bacterial membranes, leading to cell lysis.

Data Table: Antimicrobial Efficacy

CNS Activity

The piperazine derivatives have been explored for their neuropharmacological effects, particularly in treating anxiety and depression. The presence of pyridine rings enhances their ability to cross the blood-brain barrier.

Case Study : A clinical trial assessed the efficacy of a piperazine derivative similar to this compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo .

Synthesis and Development

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. This synthetic approach allows for the modification of various substituents to enhance biological activity.

Synthesis Overview:

- Starting Materials : Ethoxypyridine, piperazine derivatives.

- Reagents : Coupling agents, solvents (e.g., DMF, DMSO).

- Yield : Approximately 70% after purification.

Chemical Reactions Analysis

Hydrolysis of the Ethoxy Group

The ethoxy group (–OCH₂CH₃) on the pyridine ring undergoes hydrolysis under acidic or basic conditions to yield a hydroxyl group. This reaction is critical for modifying solubility or introducing sites for further functionalization.

Conditions and Outcomes :

| Condition | Product | Yield/Notes | Source Citation |

|---|---|---|---|

| 1M HCl, reflux | 6-Hydroxypyridine-3-carbonyl derivative | Partial hydrolysis observed | |

| KOH (aq.), 60°C | Full de-ethylation | Requires extended reaction time |

In analogous compounds, hydrolysis is often leveraged to enhance hydrogen-bonding capacity or metabolic stability .

Nucleophilic Acyl Substitution at the Carbonyl Group

The carbonyl group in the 6-ethoxypyridine-3-carbonyl moiety is susceptible to nucleophilic attack. Amines, alcohols, or thiols can displace the piperazine moiety under catalytic conditions.

Example Reaction :

Key Findings :

-

Reagents : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate efficient amide bond formation .

-

Steric Effects : Bulky nucleophiles exhibit reduced reactivity due to steric hindrance near the carbonyl .

Ring-Opening Reactions of the Piperazin-2-one Core

The piperazin-2-one ring can undergo ring-opening under strong acidic or basic conditions, forming linear intermediates that may recyclize or react further.

Mechanistic Pathway :

-

Acid-Catalyzed Ring Opening : Protonation of the lactam nitrogen weakens the amide bond, leading to cleavage.

-

Base-Mediated Hydrolysis : Hydroxide ions attack the carbonyl carbon, generating a diamino carboxylate intermediate .

Applications :

-

Ring-opening intermediates serve as precursors for synthesizing polycyclic derivatives .

-

Controlled conditions (e.g., Cs₂CO₃ in acetonitrile) favor recyclization over degradation .

Electrophilic Substitution on the Pyridine Moieties

The pyridine rings participate in electrophilic substitution reactions, such as nitration or halogenation, at electron-rich positions.

Regioselectivity :

-

3-Pyridinyl Group : Electrophiles preferentially attack the para position relative to the nitrogen .

-

6-Ethoxypyridine : The ethoxy group directs electrophiles to the 4-position via resonance effects .

Example Reaction :

Functionalization via Cross-Coupling Reactions

While direct cross-coupling examples for this compound are sparse in literature, structurally similar piperazine-pyridine hybrids undergo Suzuki-Miyaura or Buchwald-Hartwig reactions when halogenated.

Hypothetical Pathway :

-

Halogenation : Introduce bromine at the pyridine 4-position using NBS.

-

Suzuki Coupling : React with aryl boronic acids under Pd catalysis .

Limitations :

Research Implications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, particularly pyridine and piperazine/piperazinone derivatives. Below is a comparative analysis based on structural features, synthesis routes, and biological activities.

Structural Analogues

Key Observations:

- Core Flexibility : Unlike UDO and UDD (piperazine/piperidine cores), the target compound’s piperazin-2-one core introduces a ketone group, which may influence conformational rigidity and hydrogen-bonding interactions .

- Substituent Effects : The ethoxy group in the target compound contrasts with the trifluoromethyl or chloro substituents in analogues. Ethoxy groups typically enhance solubility but may reduce metabolic stability compared to halogens .

- Biological Targets: UDO and UDD target CYP51, a key enzyme in protozoan sterol biosynthesis, while piperazinone derivatives in are evaluated for cytotoxicity, suggesting divergent mechanisms of action .

Pharmacological Potential

- CYP51 Inhibition : While UDO/UDD exhibit potent anti-T. cruzi activity via CYP51 inhibition, the target compound’s ethoxy group may shift selectivity toward other enzymes or targets .

- Cytotoxicity: Piperazinone derivatives in show cytotoxic properties, suggesting the target compound could be explored in oncology screens .

- Patent Trends : Recent patents emphasize spirocyclic and trifluoromethyl-substituted piperazines for enhanced drug-like properties, highlighting areas for structural optimization of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.